Compound Description: MPC-3100 is a potent, orally bioavailable purine-based inhibitor of heat shock protein 90 (Hsp90) []. It exhibits favorable in vitro and in vivo profiles, including a characteristic molecular biomarker signature of Hsp90 inhibition. MPC-3100 has shown significant antitumor effects in multiple human cancer xenograft models, leading to its selection as a clinical candidate for cancer treatment [].
Relevance: MPC-3100 shares the 1,3-benzodioxole moiety with N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide. The presence of this common structural feature suggests potential similarities in their physicochemical properties and potential biological activities. Additionally, the exploration of different substituents on the 1,3-benzodioxole ring in the development of MPC-3100, specifically the introduction of a bromine atom, highlights the importance of this moiety in modulating biological activity []. This information could be valuable in understanding the structure-activity relationship of N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide and guiding further modifications.
Compound Description: SSR240612 is a potent and selective non-peptide antagonist of the bradykinin B1 receptor (B1R) []. It exhibits high affinity for the B1R with an inhibitory constant (Ki) in the nanomolar range and demonstrates 500- to 1000-fold selectivity over the bradykinin B2 receptor (B2R) []. SSR240612 has shown efficacy in various in vitro and in vivo models, including inhibiting bradykinin-induced inositol monophosphate formation, antagonizing bradykinin-induced contractions in isolated tissues, and reducing inflammation and pain in animal models []. These properties make SSR240612 a promising candidate for treating inflammatory diseases and pain.
Compound Description: This compound features a tetrahydrobenzo[h]quinoline ring system fused with a 1,3-benzodioxole moiety []. The molecule exhibits a specific spatial arrangement, with the benzodioxole ring bent away from the pyridine ring to minimize steric hindrance with the cyanide substituent []. While its biological activity is not explicitly mentioned in the provided text, its unique structure suggests it could be of interest in medicinal chemistry research.
Compound Description: AZD0530 is a potent and highly selective dual-specific inhibitor of c-Src and Abl kinases, both belonging to the Src family kinases (SFKs) []. It exhibits low nanomolar potency against these kinases while demonstrating high selectivity over a panel of other kinases []. This selectivity makes AZD0530 a valuable tool for studying the roles of c-Src and Abl in cancer progression.
Compound Description: EAB-309 is a potent and novel inhibitor of acyl-CoA: cholesterol O-acyltransferase (ACAT) []. It displays significant inhibitory effects on ACATs in vitro and effectively lowers plasma cholesterol levels in vivo []. These properties make EAB-309 a potential therapeutic agent for treating hypercholesterolemia and atherosclerosis.
Compound Description: SA 4 belongs to a series of 2-(1,3-benzodioxol-5-yloxy)-N'-[substituted]-acetohydrazides designed and synthesized as potential anticonvulsant agents []. This compound demonstrated promising results in preclinical studies, exhibiting significant anticonvulsant activity in the 6 Hz psychomotor seizure test, a model for partial seizures []. Notably, SA 4 exhibited 100% protection at various time points with a median effective dose (ED50) of 146.8 mg/kg, indicating its potential as a therapeutic candidate for treating epilepsy.
Compound Description: Pipersentan is a novel, orally available endothelin receptor antagonist (ERA) that demonstrates competitive and selective inhibition of endothelin-1 (ET-1) binding to its receptors []. This compound exhibits good physicochemical properties and effectively antagonizes ET-1-induced effects, including pulmonary artery smooth muscle cell proliferation, migration, and calcium mobilization [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.